molecular formula C21H25N5O3S2 B15032498 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 373619-32-0

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15032498
CAS No.: 373619-32-0
M. Wt: 459.6 g/mol
InChI Key: YGOOFNSBVWGKTP-PEZBUJJGSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the exocyclic methylidene group at the 5-position of the thiazolidinone ring is critical for its structural and electronic properties . Key functional groups include:

  • A 3-methoxypropyl substituent on the thiazolidinone nitrogen, enhancing solubility and modulating steric interactions.
  • A 4-methylpiperazinyl group at the 2-position of the pyridopyrimidinone scaffold, which influences pharmacokinetic properties and receptor binding .
  • A thioxo group at the 2-position of the thiazolidinone, contributing to hydrogen-bonding interactions and redox activity.

The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP) for precise conformational analysis . Its synthesis typically involves condensation reactions between functionalized thiazolidinones and pyridopyrimidinone precursors, as seen in analogous pathways .

Properties

CAS No.

373619-32-0

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-23-9-11-24(12-10-23)18-15(19(27)25-7-4-3-6-17(25)22-18)14-16-20(28)26(21(30)31-16)8-5-13-29-2/h3-4,6-7,14H,5,8-13H2,1-2H3/b16-14-

InChI Key

YGOOFNSBVWGKTP-PEZBUJJGSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a piperazine derivative and an appropriate leaving group.

    Construction of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyridine derivative and a formamide or similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one likely involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with active sites or binding pockets, potentially inhibiting the function of the target molecule. The exact pathways involved would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridopyrimidinone-thiazolidinone hybrid scaffold but differ in substituents, leading to variations in bioactivity, solubility, and stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Thiazolidinone Substituent (R1) Pyridopyrimidinone Substituent (R2) Molecular Weight (g/mol) Key Properties
Target Compound 3-(3-Methoxypropyl) 4-Methylpiperazinyl 525.62 High solubility in polar solvents; moderate logP (2.1); potential kinase inhibition.
3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Isopropyl 4-(4-Methoxyphenyl)piperazinyl 577.68 Enhanced lipophilicity (logP 3.4); improved blood-brain barrier penetration.
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethylamino 453.53 Reduced steric bulk; higher metabolic instability in vitro.
3-{(Z)-[3-(Tetrahydro-2-furanylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one Tetrahydrofuranmethyl 4-Methylpiperidinyl 541.65 Improved crystallinity; moderate cytotoxicity in cancer cell lines.

Key Findings:

Substituent Effects on Bioactivity :

  • The 3-methoxypropyl group in the target compound balances hydrophilicity and metabolic stability compared to the isopropyl (lipophilic) and allyl (oxidatively labile) groups .
  • 4-Methylpiperazinyl derivatives exhibit superior solubility over 4-(4-methoxyphenyl)piperazinyl analogs, critical for aqueous formulation .

Crystallographic Insights :

  • The Z-configuration of the methylidene group is conserved across analogs, confirmed via ORTEP thermal ellipsoid plots .
  • Bulkier substituents (e.g., tetrahydrofuranmethyl ) reduce molecular flexibility, favoring ordered crystal packing .

Biological Relevance: Thiazolidinone-pyridopyrimidinone hybrids are explored for antimicrobial and anticancer applications. For example, ethylamino analogs show rapid degradation in plasma, limiting therapeutic utility .

Biological Activity

The compound 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on diverse research findings.

Structural Characteristics

The compound features a unique molecular architecture that includes:

  • Pyrido[1,2-a]pyrimidinone core
  • Thiazolidinone moiety
  • Piperazine ring

These structural elements contribute to its diverse biological activities and enhance its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. Notably:

  • The compound demonstrated stronger antibacterial activity compared to standard antibiotics like ampicillin.
  • Minimum inhibitory concentrations (MIC) were reported as low as 0.004–0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • In studies involving different cancer cell lines, the compound exhibited notable antiproliferative effects with IC50 values indicating effective inhibition of cell growth.
  • For example, compounds derived from similar structures showed IC50 values in the range of 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

The biological activity is believed to stem from multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including thymidylate synthase, which is crucial for DNA synthesis .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific proteins associated with disease pathways, aiding in its therapeutic efficacy .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Values
Compound AMIC: 0.004 mg/mLIC50: 1.1 μMMCF-7
Compound BMIC: 0.015 mg/mLIC50: 2.6 μMHCT-116
Compound CMIC: 0.008 mg/mLIC50: 1.4 μMHepG2

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth effectively but also outperformed conventional antibiotics in certain tests .

Study 2: Anticancer Potential

Another investigation focused on the antiproliferative effects on various cancer cell lines, revealing that the compound could induce apoptosis and halt cell cycle progression through enzyme inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

Reacting a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative under basic conditions (e.g., NaOH in dichloromethane) to form the Z-configured thiazolidin-5-ylidene intermediate .

Introducing the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions.

  • Yield Optimization : Use catalysts like DMAP or DCC for coupling steps, and monitor reaction progress via TLC or HPLC. Evidence from similar thiazolidinone syntheses suggests yields can range from 40% to 65% depending on solvent polarity and temperature control .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., methoxypropyl protons at δ ~3.3 ppm, thioxo sulfur interactions) .
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthesis optimization?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for thiazolidinone ring formation and Z/E isomerization .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction path searches and experimental data to refine conditions (e.g., solvent selection, catalyst loading) .
  • Example : ICReDD’s workflow combines DFT calculations with machine learning to prioritize high-yield reaction pathways .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on piperazinyl or methoxypropyl groups) using SAR tables .
  • Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain variability or compound purity (>95% required for valid comparisons) .

Q. What strategies enhance stability during long-term storage?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring.
  • Formulation : Lyophilization or storage in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Excipient Screening : Add stabilizers like cyclodextrins for hygroscopic intermediates .

Q. How can advanced analytical techniques resolve ambiguities in stereochemical configuration?

  • Methodological Answer :

  • X-ray Crystallography : Determine Z-configuration of the thiazolidin-5-ylidene moiety .
  • ECD/VCD Spectroscopy : Compare experimental and simulated circular dichroism spectra for chiral centers .

Key Recommendations

  • For Synthesis : Prioritize stepwise purification (column chromatography) to isolate intermediates .
  • For Bioactivity Studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .
  • For Computational Workflows : Validate in silico predictions with pilot-scale experiments (1–5 mmol) .

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